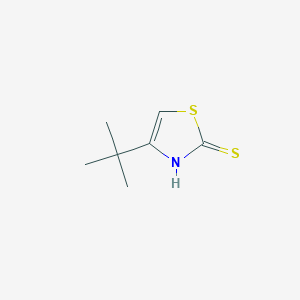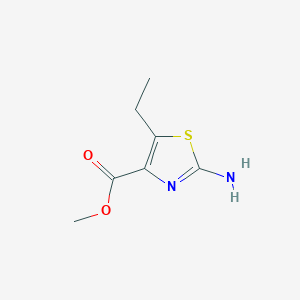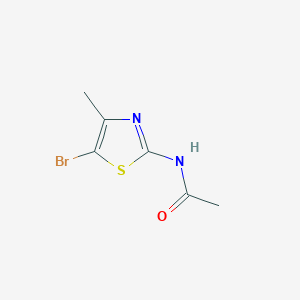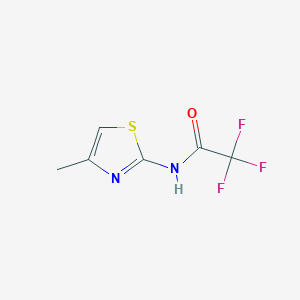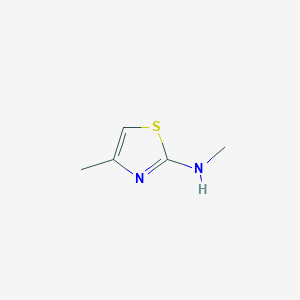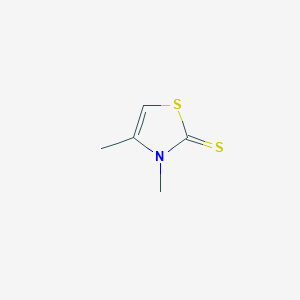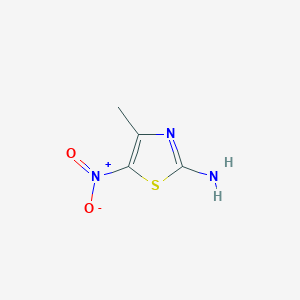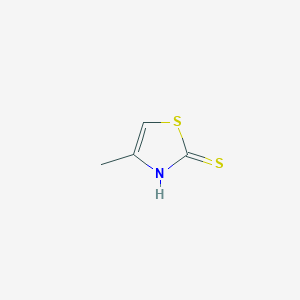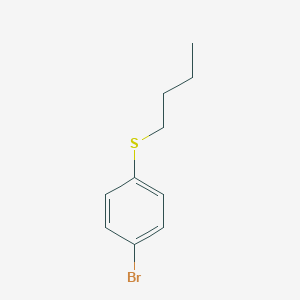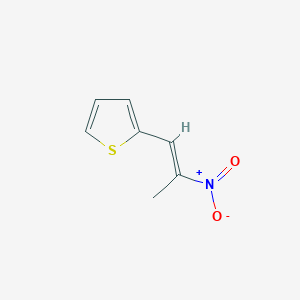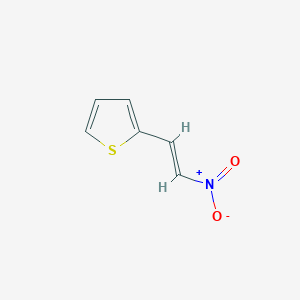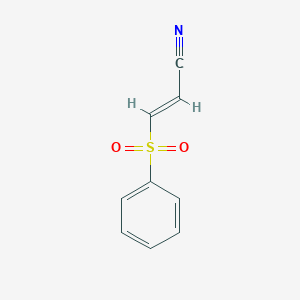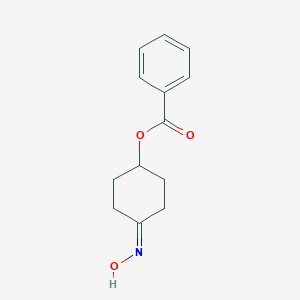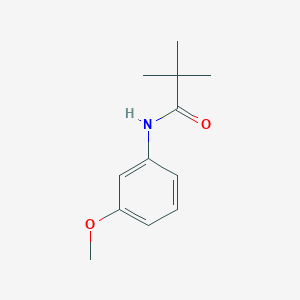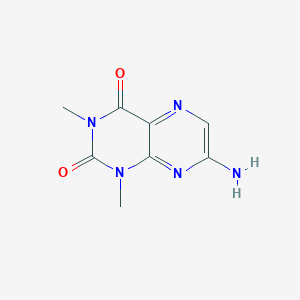
7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. It was first synthesized in the 1950s and has since been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
Allopurinol works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione reduces the production of uric acid, which can lead to a decrease in the formation of urate crystals and the development of gout.
Biochemical and Physiological Effects:
In addition to its effects on uric acid production, 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione has been shown to have a variety of other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce the risk of cardiovascular disease. It has also been shown to have potential anti-cancer effects, although more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione in lab experiments is its well-established mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, one limitation is that it may not be effective in all types of gout or hyperuricemia, and its effects may be influenced by other medications or underlying medical conditions.
Zukünftige Richtungen
There are several potential future directions for research on 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione. One area of interest is its potential use in the treatment of kidney disease, as it has been shown to have beneficial effects on renal function. Another area of interest is its potential use in the prevention or treatment of cardiovascular disease, as it has been shown to have anti-inflammatory and antioxidant effects. Finally, more research is needed to explore its potential anti-cancer effects and its use in combination with other cancer treatments.
Synthesemethoden
Allopurinol is synthesized from 4,6-dioxypyrimidine by a series of chemical reactions involving hydrazine, cyanogen bromide, and hydrochloric acid. The final product is a white crystalline powder that is soluble in water and has a melting point of 350-360°C.
Wissenschaftliche Forschungsanwendungen
Allopurinol has been extensively studied for its potential therapeutic applications in a variety of diseases, including cardiovascular disease, kidney disease, and cancer. It has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to reduce oxidative stress and improve endothelial function.
Eigenschaften
CAS-Nummer |
7464-70-2 |
|---|---|
Produktname |
7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione |
Molekularformel |
C8H9N5O2 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
7-amino-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C8H9N5O2/c1-12-6-5(10-3-4(9)11-6)7(14)13(2)8(12)15/h3H,1-2H3,(H2,9,11) |
InChI-Schlüssel |
TUPLIFXHFVJPEC-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)N |
Kanonische SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)N |
Andere CAS-Nummern |
7464-70-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



